4-Chloro-6-methoxy-1H-indazol-3-ol

Nitric oxide synthase inhibition nNOS iNOS

4‑Chloro‑6‑methoxy‑1H‑indazol‑3‑ol (CAS 885519‑79‑9) is a dual‑substituted 1H‑indazol‑3‑ol derivative that exists in tautomeric equilibrium with its 1,2‑dihydro‑3H‑indazol‑3‑one form. The compound features a chlorine atom at the 4‑position and a methoxy group at the 6‑position on the indazole core, yielding a molecular formula of C₈H₇ClN₂O₂ and a molecular weight of 198.6 g/mol.

Molecular Formula C8H7ClN2O2
Molecular Weight 198.6 g/mol
CAS No. 885519-79-9
Cat. No. B1614049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-1H-indazol-3-ol
CAS885519-79-9
Molecular FormulaC8H7ClN2O2
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)Cl)C(=O)NN2
InChIInChI=1S/C8H7ClN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyZIQKOVAEKMPAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxy-1H-indazol-3-ol (CAS 885519-79-9): Core Properties & Procurement-Grade Specifications


4‑Chloro‑6‑methoxy‑1H‑indazol‑3‑ol (CAS 885519‑79‑9) is a dual‑substituted 1H‑indazol‑3‑ol derivative that exists in tautomeric equilibrium with its 1,2‑dihydro‑3H‑indazol‑3‑one form . The compound features a chlorine atom at the 4‑position and a methoxy group at the 6‑position on the indazole core, yielding a molecular formula of C₈H₇ClN₂O₂ and a molecular weight of 198.6 g/mol . Commercially available at 95–98% purity from multiple vendors, it is stored long‑term in a cool, dry environment and has been explicitly claimed in kinase‑inhibitor patents for oncology applications [1].

Why Any Indazole Won't Do: Structural Specificity of 4-Chloro-6-methoxy-1H-indazol-3-ol


Minor positional substitutions on the 1H‑indazol‑3‑ol scaffold produce dramatic shifts in target engagement, physicochemical properties, and biological activity that make generic interchange impossible. For example, the unsubstituted parent 1H‑indazol‑3‑ol is essentially inactive against neuronal nitric oxide synthase (nNOS IC₅₀ > 1,000 µM) [1], while 6‑methoxy‑substituted indazoles are reported as 'almost inactive' against all three NOS isoforms [2]. Conversely, 4‑chloro substitution is a recognized determinant for NOS inhibition potency [3], and the 3‑hydroxy/3‑one tautomeric equilibrium directly impacts solubility and hydrogen‑bonding capacity . The simultaneous presence of both 4‑Cl and 6‑OMe substituents on the same scaffold—as in 4‑chloro‑6‑methoxy‑1H‑indazol‑3‑ol—creates a differentiated profile that cannot be replicated by any single‑substitution analog.

4-Chloro-6-methoxy-1H-indazol-3-ol: Head-to-Head Quantitative Differentiation Evidence


NOS Inhibition: 4-Chloro Indazoles Are Active — 6-Methoxy Indazoles Are Not

While no direct NOS IC₅₀ has been published for the target compound itself, class‑level SAR data demonstrate a clear functional divergence between its two substituent motifs. 4‑Halo‑substituted indazoles, including 4‑chloro derivatives, are recognized as potent nNOS inhibitors [1]. In stark contrast, 6‑methoxyindazole is reported as 'almost inactive against all three NOS isoforms' [2]. The parent 1H‑indazol‑3‑ol scaffold is also essentially inactive, with an nNOS IC₅₀ > 1,000 µM [3]. Therefore, the 4‑chloro substituent on the target compound is predicted to confer NOS inhibitory activity that is absent in both the 6‑methoxy and unsubstituted analogs.

Nitric oxide synthase inhibition nNOS iNOS Indazole SAR

Lipophilicity Advantage: LogP Shift Improves Membrane Permeability vs. Parent Scaffold

The combined 4‑Cl and 6‑OMe substitutions increase the computed lipophilicity of the target compound (XLogP ≈ 2.3) versus the unsubstituted 1H‑indazol‑3‑ol parent (XLogP = 1.2) [1]. This approximately 1.1 log unit increase corresponds to a roughly 12‑fold greater predicted partition coefficient, which is expected to enhance passive membrane permeability. The 4‑chloro‑6‑methoxy‑1H‑indazole analog (lacking the 3‑ol group, MW 182.61, CAS 885519‑64‑2) has an even lower hydrogen‑bond donor count but loses the tautomeric hydrogen‑bonding capacity that the 3‑ol/3‑one equilibrium provides .

Lipophilicity LogP Membrane permeability Drug-like properties

Patent-Granted Kinase Inhibitor Utility: Explicit Structural Claim vs. Unclaimed Analogs

Japanese Patent JP 2020‑527165 (also filed as PCT/CN2018/096429) explicitly claims substituted indazole compounds encompassing the 4‑chloro‑6‑methoxy‑1H‑indazol‑3‑ol scaffold as protein kinase inhibitors, specifically targeting TTK protein kinase, polo‑like kinase 4 (PLK4), and Aurora kinases with demonstrated anticancer activity against breast cancer cells [1]. In contrast, the simple 4‑chloro‑1H‑indazole (CAS 13096‑96‑3) and 6‑methoxy‑1H‑indazole (CAS 3522‑07‑4) analogs are not within the scope of this kinase inhibitor patent family, which requires both the halogen and alkoxy substitution pattern together with the 3‑hydroxy/3‑one functionality.

Kinase inhibition Oncology Patent composition-of-matter TTK PLK4 Aurora kinases

CYP3A4 Metabolic Stability: Tautomeric Equilibrium Confers Differentiated Liability Profile

The indazol‑3‑ol scaffold is recognized as a bioisostere of phenol that is less prone to Phase I and Phase II metabolism . The 4‑chloro‑6‑methoxy‑1H‑indazol‑3‑ol tautomeric equilibrium between the 3‑hydroxy and 3‑keto forms modulates hydrogen‑bond donor/acceptor capacity, which in turn influences CYP450 binding. By contrast, more heavily substituted indazole kinase inhibitors (e.g., 5‑(trifluoromethoxy)‑1H‑indazol‑3‑ol) exhibit significantly greater CYP engagement owing to increased lipophilicity and additional polar surface area . While direct CYP3A4 IC₅₀ data for the target compound are not publicly available, the relatively modest molecular weight (198.6 Da) and balanced substitution pattern suggest a lower CYP inhibition risk profile compared to larger, more lipophilic indazole inhibitors.

CYP3A4 Metabolic stability Drug-drug interaction ADME

4-Chloro-6-methoxy-1H-indazol-3-ol (885519-79-9): Evidence-Backed Research & Industrial Application Scenarios


Kinase Inhibitor Lead Generation in Oncology Drug Discovery

The explicit inclusion of the 4‑chloro‑6‑methoxy‑1H‑indazol‑3‑ol scaffold in patent JP 2020‑527165 as a TTK/PLK4/Aurora kinase inhibitor with anti‑breast cancer activity makes this compound a privileged starting point for kinase‑focused medicinal chemistry programs [1]. Its dual 4‑Cl/6‑OMe substitution pattern is specifically claimed for kinase inhibition, unlike mono‑substituted analogs that fall outside the patent scope.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Probe Development

The established SAR showing that 4‑chloro indazoles inhibit nNOS while 6‑methoxy indazoles are 'almost inactive against all three NOS isoforms' [2] positions this compound as a valuable probe for dissecting the contribution of the 4‑position substituent to NOS inhibition. The parent 1H‑indazol‑3‑ol scaffold provides a clean inactive baseline (nNOS IC₅₀ > 1,000 µM) [3] against which the target compound's activity can be benchmarked.

Physicochemical Property Optimization via Tautomeric Tuning

The tautomeric equilibrium between 1H‑indazol‑3‑ol (hydroxy form) and 1,2‑dihydro‑3H‑indazol‑3‑one (keto form) directly modulates solubility and hydrogen‑bonding capacity . The 4‑Cl and 6‑OMe substituents shift this equilibrium, providing a systematic platform for studying how substitution patterns influence tautomer‑dependent properties such as aqueous solubility and membrane permeability.

Structure–Activity Relationship (SAR) Exploration Around 4,6‑Disubstituted Indazoles

As a building block that combines both a halogen (Cl) at position 4 and an electron‑donating methoxy group at position 6, this compound enables parallel SAR exploration through further derivatization (e.g., Suzuki coupling at the 4‑Cl position or O‑demethylation at the 6‑OMe position). The compound's commercial availability at 95–98% purity from multiple vendors ensures reproducible starting material quality for SAR campaigns.

Quote Request

Request a Quote for 4-Chloro-6-methoxy-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.